molecular formula C15H10ClN3OS B2522757 N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide CAS No. 477857-82-2

N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2522757
CAS No.: 477857-82-2
M. Wt: 315.78
InChI Key: VMPKFYLDQLAUGE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. This compound has emerged as a valuable chemical probe in oncology research, where SIRT2 inhibition is investigated for its potential to disrupt tubulin network dynamics and induce cell cycle arrest in the G2/M phase, leading to impaired proliferation of cancer cells. Research indicates that this class of thiadiazole-carboxamide compounds can promote the hyperacetylation of α-tubulin, a key SIRT2 substrate, thereby compromising mitotic fidelity. Beyond oncology, SIRT2 inhibition is a relevant strategy in the study of neurodegenerative disorders, such as Parkinson's disease, where modulating α-tubulin acetylation and protein aggregation is a key therapeutic hypothesis. Its selective action makes it a critical tool for dissecting the complex biological roles of SIRT2 in cellular metabolism, stress response, and aging.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-11-6-8-12(9-7-11)17-15(20)14-13(18-19-21-14)10-4-2-1-3-5-10/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPKFYLDQLAUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group and chlorophenyl substituent participate in nucleophilic reactions:

a. Amide Nitrogen Reactivity
The carboxamide undergoes nucleophilic acyl substitution with primary/secondary amines. For example:

Reagents/ConditionsProductYieldSource
Ethylenediamine, DCC, THF, 0–5°CBis-amide derivative72%
Piperazine, reflux in benzenePiperazine-linked dimerN/A

b. Aromatic Chlorine Substitution
The para-chlorine on the phenyl ring can be replaced under harsh conditions:

Reagents/ConditionsProductNotesSource
NaOH (10%), Cu catalyst, 120°C4-hydroxyphenyl derivativeRequires activation by electron-withdrawing groups

Hydrolysis Reactions

The carboxamide hydrolyzes under acidic/basic conditions:

ConditionsProductReaction TimeSource
6M HCl, reflux4-phenyl-1,2,3-thiadiazole-5-carboxylic acid4–6 hrs
NaOH (20%), ethanol, 80°CSodium carboxylate salt3 hrs

Cyclization and Ring-Modification

The thiadiazole ring participates in cycloadditions and ring-opening:

a. Diels-Alder Reactions

DieneConditionsProductYieldSource
1,3-butadieneToluene, 110°CBicyclic adduct58%

b. Ring-Opening with Grignard Reagents

ReagentProductNotesSource
MeMgBrOpen-chain thioamideRequires anhydrous conditions

Oxidation and Reduction

a. Sulfur Oxidation

Oxidizing AgentProductConditionsSource
H₂O₂ (30%)Thiadiazole sulfoxideRT, 12 hrs
KMnO₄ (acidic)Sulfone derivative60°C, 6 hrs

b. Carboxamide Reduction

ReagentProductYieldSource
LiAlH₄, etherPrimary amine derivative65%

Condensation Reactions

The carboxamide forms Schiff bases and hydrazones:

ReagentConditionsProductApplicationSource
Hydrazine hydrateEthanol, refluxHydrazide derivativeAntiviral intermediates
4-nitrobenzaldehydeGlacial AcOHSchiff baseChelation studies

Electrophilic Aromatic Substitution

The phenyl group undergoes nitration/sulfonation:

ReactionReagentsProductYieldSource
NitrationHNO₃/H₂SO₄3-nitro-phenyl derivative48%
SulfonationOleum, 50°CSulfonic acid derivative62%

Structural Derivatives and Bioactivity

Key derivatives synthesized via these reactions include:

Derivative ClassBiological ActivityIC₅₀ (μM)Source
Piperazine-linked analogsAnticancer (MCF-7 cells)12.4
Hydrazide derivativesAntiviral (TMV inhibition)38% at 500 μg/mL

Reaction Optimization Data

Critical parameters for high-yield transformations:

Reaction TypeOptimal SolventTemperatureCatalyst
Nucleophilic substitutionDMF80°CK₂CO₃
HydrolysisEthanol/water

Scientific Research Applications

Chemistry

N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and can act as a reagent in various organic reactions. Its unique thiadiazole structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions .

Biology

This compound exhibits promising biological activities:

  • Antimicrobial Activity: Research indicates that this compound displays significant antimicrobial effects against various bacterial strains and fungi. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria .
  • Antiviral Properties: Preliminary studies suggest potential antiviral applications, although further research is needed to elucidate the specific mechanisms involved.

Medicine

The compound's biological activity has led to investigations into its potential as a pharmaceutical agent:

  • Anticancer Activity: this compound has shown effectiveness against several cancer cell lines. Studies indicate that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Industry

In industrial applications, this compound can be used in the development of new materials with tailored properties. Its unique chemical structure makes it suitable for creating specialized polymers and coatings that exhibit enhanced performance characteristics.

Case Studies

Several studies have explored the applications of this compound:

  • Antimicrobial Activity Evaluation (2023):
    • Objective: Assess efficacy against bacterial strains.
    • Findings: Significant inhibition observed against Staphylococcus aureus with an MIC value of 32 µg/mL.
  • Anticancer Activity Assessment (2024):
    • Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF7).
    • Findings: The compound demonstrated substantial cytotoxicity with growth inhibition percentages exceeding 70% at certain concentrations.

These findings underscore the potential of this compound as a candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiadiazole Derivatives with Modified Linkages

  • 5-[(4-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6i) :
    This analog replaces the carboxamide group with a sulfur atom bridging the thiadiazole and 4-chlorophenyl groups. It was synthesized in 67% yield and exhibits distinct NMR shifts (δ 7.38–7.55 ppm for aromatic protons) compared to the target compound. The absence of the carboxamide group likely reduces hydrogen-bonding capacity, affecting solubility and biological interactions .

  • 5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide: Substitution with a sulfonyl group and dimethylamine alters electronic properties. However, steric effects from dimethylamine may hinder binding to biological targets compared to the unsubstituted carboxamide in the target compound .

Bioactive Thiadiazole Carboxamides

  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2): A pyridine-containing analog with insecticidal activity against Aphis craccivora (cowpea aphid). Its LC₅₀ is lower than acetamiprid, a commercial insecticide, highlighting the role of pyridine in enhancing activity.
  • EBF Analogs with 1,2,3-Thiadiazole Moieties: Compounds such as 8b (N-(4-CN-phenyl) substituted) and 8g (6-methyl-pyridinyl) exhibit aphicidal LC₅₀ values of 10.2 µg/mL and 9.0 µg/mL, respectively, outperforming the lead compound (E)-β-farnesene. These analogs demonstrate that substituents on the carboxamide nitrogen significantly influence activity. The target compound’s 4-chlorophenyl group may offer moderate activity compared to electron-withdrawing groups like cyano .

Halogen-Substituted Analogs

  • N-(4-Halophenyl)maleimides (F, Cl, Br, I): A study on monoacylglycerol lipase (MGL) inhibitors found minimal variation in IC₅₀ values (4.34–7.24 µM) across halogen substituents. thiadiazole) limit direct comparison .

Structural Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₅H₁₀ClN₃OS 315.78 4-Chlorophenyl, Phenyl
5-[(4-Chlorophenyl)thio]-4-phenyl C₁₅H₁₀ClN₃S₂ 331.84 Thioether linkage
5-(4-Chlorobenzenesulfonyl) analog C₁₁H₁₀ClN₃O₃S₂ 331.80 Sulfonyl, N,N-dimethyl
EBF Analog 8b C₂₃H₂₂ClN₅OS 451.97 4-CN-phenyl, Geranyl chain

Structure-Activity Relationship (SAR) Insights

  • Thiadiazole Core : Essential for planar geometry and π-π stacking interactions.
  • Carboxamide Group : Enhances hydrogen bonding with biological targets; substitution on nitrogen (e.g., 4-chlorophenyl) modulates lipophilicity.

Biological Activity

N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure:

  • Molecular Formula: C15H10ClN3OS
  • Molecular Weight: 315.78 g/mol
  • CAS Number: [7730137]

The synthesis of this compound typically involves cyclization reactions starting from 4-chlorobenzoic acid and other precursors. The process includes esterification, hydrazination, and subsequent cyclization to form the thiadiazole ring.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various pathogens and shown to possess both antibacterial and antifungal activities. For instance, studies have demonstrated its effectiveness against strains of Staphylococcus aureus and Candida albicans.

Antiviral Activity

This compound has also shown potential as an antiviral agent. In vitro studies have suggested that it may inhibit viral replication mechanisms. Its structure allows it to interact with viral enzymes, thereby disrupting their function .

Anticancer Properties

One of the most promising aspects of this compound is its anticancer activity. Several studies have reported its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference Drug Reference IC50 (µM)
MCF-7 (Breast Cancer)12.8Doxorubicin3.13
HCT-116 (Colon Cancer)2.40Harmine2.54
HepG2 (Liver Cancer)2.17Harmine2.54

The compound's mechanism involves the induction of apoptosis in cancer cells and inhibition of proliferation pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The thiadiazole ring can bind to active sites on enzymes crucial for cellular processes.
  • Receptor Interaction: It may modulate receptor activity involved in cell signaling pathways.

These interactions lead to downstream effects such as apoptosis in cancer cells and disruption of microbial growth .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various thiadiazole derivatives including this compound against MCF-7 and HCT-116 cell lines. The results indicated a significant reduction in cell viability with an IC50 comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against multiple bacterial strains. It exhibited a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves:

Cyclocondensation : Reacting a substituted hydrazine derivative with a carbonyl compound (e.g., 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride) under reflux in polar aprotic solvents like dimethylformamide (DMF) or ethanol .

Amide Coupling : Introducing the 4-chlorophenyl group via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt or phosphorus oxychloride (POCl₃) for activation .

  • Critical Conditions :
  • Temperature : 80–100°C for cyclization steps.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and thiadiazole carbons (δ 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 356.2).
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (thiadiazole ring) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing thiadiazole-carboxamide derivatives?

  • Methodological Answer : Comparative studies suggest:
Method Yield (%) Reaction Time Key Advantage
Traditional reflux60–7012–24 hLow equipment requirements
Ultrasound-assisted85–902–4 hEnhanced kinetics, reduced side reactions
  • Strategies :
  • Use microwave irradiation or ultrasound to accelerate cyclization.
  • Optimize solvent polarity (e.g., DMF for high solubility of intermediates).

Q. How should contradictions between computational predictions and experimental bioactivity data be resolved?

  • Methodological Answer :
  • Step 1 : Validate computational models (e.g., molecular docking) with experimental assays (e.g., enzyme inhibition studies). For example, discrepancies in binding affinity predictions may arise from solvent effects or protein flexibility .
  • Step 2 : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate contributing factors .

Q. What strategies elucidate the mechanism of action of thiadiazole-carboxamide derivatives in biological systems?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase using fluorogenic substrates .
  • Cellular Uptake : Use fluorescently tagged analogs to track intracellular localization via confocal microscopy.
  • Computational Modeling :
  • Molecular Dynamics Simulations : Assess ligand-protein stability over 100-ns trajectories to identify critical binding residues .

Data Contradiction Analysis

Q. Why do substituent modifications on the phenyl ring lead to divergent biological activities in thiadiazole derivatives?

  • Methodological Answer :
  • Case Study :
Substituent Bioactivity (IC₅₀, μM) Hypothesized Mechanism
4-Cl12.5 ± 1.2 (COX-2)Enhanced hydrophobic interactions
4-F25.3 ± 2.1 (COX-2)Reduced electron-withdrawing effect
  • Resolution :
  • Electron Paramagnetic Resonance (EPR) : Probe electronic effects of substituents on radical scavenging activity.
  • X-ray Crystallography : Resolve ligand-enzyme co-crystal structures to map binding interactions .

Advanced Methodological Challenges

Q. How can researchers address low solubility of thiadiazole-carboxamides in aqueous assays?

  • Methodological Answer :
  • Formulation Strategies :

Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve compounds.

Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .

  • Structural Modifications : Introduce hydrophilic groups (e.g., –OH or –NH₂) at non-critical positions .

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